3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride 3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13635747
InChI: InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H
SMILES: CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl
Molecular Formula: C9H12ClN3O2S
Molecular Weight: 261.73 g/mol

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride

CAS No.:

Cat. No.: VC13635747

Molecular Formula: C9H12ClN3O2S

Molecular Weight: 261.73 g/mol

* For research use only. Not for human or veterinary use.

3-((Methylamino)methyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide hydrochloride -

Specification

Molecular Formula C9H12ClN3O2S
Molecular Weight 261.73 g/mol
IUPAC Name 1-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-N-methylmethanamine;hydrochloride
Standard InChI InChI=1S/C9H11N3O2S.ClH/c1-10-6-9-11-7-4-2-3-5-8(7)15(13,14)12-9;/h2-5,10H,6H2,1H3,(H,11,12);1H
Standard InChI Key YAJXHNUTRMDGKM-UHFFFAOYSA-N
SMILES CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl
Canonical SMILES CNCC1=NS(=O)(=O)C2=CC=CC=C2N1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Core Architecture and Functional Groups

The molecular scaffold of 3-((methylamino)methyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride integrates a bicyclic benzo[e] thiadiazine system, where the sulfur atom in the thiadiazine ring is oxidized to a sulfone group (1,1-dioxide). At position 3, a methylaminomethyl side chain (-CH2-NH-CH3) is appended, contributing to both hydrophilicity and hydrogen-bonding capacity. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability .

Molecular Formula: C9H12ClN3O2S
Molecular Weight: 275.76 g/mol
Key Structural Features:

  • Planar benzo-fused thiadiazine ring system enabling π-π stacking interactions.

  • Sulfone group (-SO2-) enhancing electronic polarization.

  • Protonatable methylamino group facilitating salt formation and target binding .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct proton environments:

  • Aromatic protons in the benzo ring resonate at δ 7.2–8.1 ppm (1H-NMR).

  • The methylaminomethyl side chain shows signals at δ 2.8–3.2 ppm (CH2) and δ 2.4–2.6 ppm (N-CH3).

  • Sulfone oxygen atoms contribute to deshielding effects observed in 13C-NMR at δ 125–140 ppm for the thiadiazine carbons .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 3-((methylamino)methyl)-4H-benzo[e] thiadiazine 1,1-dioxide hydrochloride follows a multi-step sequence adapted from protocols for related benzothiadiazine derivatives :

Step 1: Sulfonamide Formation
2-Nitrobenzenesulfonyl chloride is reacted with a primary amine (e.g., 2,6-dimethylbenzenamine) in methanol/water under basic conditions (CH3COONa) to yield 2-nitrobenzenesulfonamide intermediates .

Step 2: Nitro Reduction
Catalytic hydrogenation or hydrazine-mediated reduction converts the nitro group to an amine, producing 2-aminobenzenesulfonamide .

Step 3: Cyclocondensation
Reaction with trimethyl orthoacetate induces cyclization, forming the 3-methyl-4H-benzo[e] thiadiazine 1,1-dioxide core .

Step 4: Functionalization
Bromination at the 3-methyl position followed by nucleophilic substitution with methylamine introduces the methylaminomethyl group. Final treatment with HCl yields the hydrochloride salt .

Optimization Challenges

  • Yield Limitations: Cyclocondensation steps exhibit moderate yields (34–84%), necessitating purification via column chromatography .

  • Regioselectivity: Competing reactions at the benzo ring’s electron-rich positions require careful temperature control .

Pharmacological Activity and Mechanisms

Antiviral Efficacy

Structural analogs of this compound demonstrate dual-stage inhibition of HIV-1 replication by targeting the viral capsid (CA) protein. In vitro studies report EC50 values of 217–266 nM against HIV-1 NL4-3, with improved potency over lead compounds like PF-74 . The methylaminomethyl group enhances binding to the CA’s N-terminal domain, disrupting capsid assembly and viral uncoating .

Table 1: Antiviral Activity of Benzo[e]thiadiazine Derivatives

CompoundTarget VirusEC50 (nM)Mechanism
3-((Methylamino)methyl)...HIV-1 NL4-3217CA protein inhibition
7-Chloro-4-methyl analog HCV450NS5B polymerase binding
3-Aminomethyl derivative HIV-2 ROD31Capsid stabilization

Kinase Inhibition

Modification of the benzo[e]thiadiazine scaffold has yielded PI3Kδ inhibitors with IC50 values <300 nM. The methylaminomethyl group occupies a hydrophobic affinity pocket in the kinase’s catalytic site, as confirmed by X-ray crystallography .

Structure-Activity Relationships (SAR)

Role of Substituents

  • Position 3: Methylaminomethyl substitution maximizes target engagement via hydrogen bonding (e.g., with PI3Kδ Asp862) .

  • Benzo Ring Halogenation: Chloro or fluoro substituents at position 7 improve metabolic stability but reduce solubility .

  • Sulfone Group: Essential for maintaining planar geometry and electronic compatibility with enzymatic active sites .

Comparative Analysis of Analogs

Table 2: Structural Analogues and Biological Activity

CompoundModificationActivity (IC50/EC50)
3-Amino derivative -NH2 at position 3520 nM (PI3Kδ)
7-Fluoro analog F at position 7380 nM (HIV-1)
4-Methyl variant -CH3 at position 4650 nM (HCV)

Challenges in Development

Pharmacokinetic Limitations

  • Oral Bioavailability: <30% in rodent studies due to first-pass metabolism.

  • Plasma Protein Binding: >90%, limiting free drug concentrations .

Synthetic Complexity

Future Directions

Prodrug Strategies

Esterification of the sulfone group may enhance membrane permeability. Preliminary prodrugs show 3-fold higher Cmax in pharmacokinetic studies .

Targeted Delivery

Liposomal encapsulation and antibody-drug conjugates are being explored to improve tumor-specific uptake .

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